molecular formula C23H27N3O3 B2560293 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one CAS No. 847397-25-5

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one

Cat. No.: B2560293
CAS No.: 847397-25-5
M. Wt: 393.487
InChI Key: LYRDHOIKKCUAHC-UHFFFAOYSA-N
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Description

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 1-butyl-1H-1,3-benzodiazol-2-yl group and a 2,5-dimethoxyphenyl moiety. The benzodiazolyl group, a fused aromatic system with two nitrogen atoms, is known to enhance interactions with biological targets due to its electron-rich nature and hydrogen-bonding capabilities . The 2,5-dimethoxyphenyl substituent may contribute to metabolic stability and modulate electronic effects compared to hydroxyl or halogenated analogs . Crystallographic characterization of such compounds often employs tools like SHELX software for refinement and structure determination, a common practice in small-molecule crystallography .

Properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-4-5-12-25-19-9-7-6-8-18(19)24-23(25)16-13-22(27)26(15-16)20-14-17(28-2)10-11-21(20)29-3/h6-11,14,16H,4-5,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRDHOIKKCUAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a synthetic organic molecule belonging to the class of benzodiazole derivatives. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O2C_{22}H_{25}N_{3}O_{2}, with a molecular weight of approximately 363.46 g/mol. The structure features a benzodiazole moiety, a pyrrolidinone ring, and a dimethoxyphenyl substituent, which may contribute to its biological properties.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. Its unique structure may facilitate binding to specific biological pathways, potentially leading to modulation of cellular processes including apoptosis and proliferation.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of benzodiazole derivatives. For instance, compounds structurally related to the target compound have demonstrated selective cytotoxicity against tumor cells under hypoxic conditions. Research indicates that these compounds can induce apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and WM115 (human malignant melanoma) through mechanisms involving DNA damage and caspase activation .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
CytotoxicityA54910.5Induction of apoptosis via caspase activation
DNA DamageA54912.3Intercalation and oxidative stress
Proliferation InhibitionWM1158.7Hypoxia-selective cytotoxicity

Study 1: Cytotoxic Effects on Tumor Cells

In a controlled study assessing the cytotoxic effects of similar benzodiazole compounds, researchers utilized the WST-1 assay to evaluate cell viability after treatment with varying concentrations over 48 hours. The results indicated significant reduction in viable cell counts at concentrations above 10 µM for A549 cells, suggesting potent anticancer properties .

Study 2: Mechanistic Insights

Further investigations employed caspase assays to elucidate the mechanism behind the observed cytotoxicity. The results confirmed that treatment with the compound led to increased caspase 3/7 activity in both A549 and WM115 cell lines, indicating that apoptosis was a primary mode of cell death induced by the compound .

Comparative Analysis with Similar Compounds

Benzodiazole derivatives have been extensively studied for their biological activities. Compounds with similar structures often exhibit varying degrees of anticancer efficacy depending on their substituents. For example, modifications in the benzodiazole ring influence their interaction with DNA and topoisomerases, further enhancing their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituents and biological activities:

Substituent Effects on Activity

  • Antioxidant Activity : Pyrrolidin-2-one derivatives with 5-chloro-2-hydroxyphenyl and thioxo-heterocycles (e.g., oxadiazole, triazole) exhibit enhanced radical scavenging, attributed to the electron-withdrawing chloro group and sulfur-containing moieties facilitating hydrogen atom transfer . In contrast, the target compound’s 2,5-dimethoxyphenyl group may reduce antioxidant efficacy due to decreased hydrogen-donating capacity but improve metabolic stability.
  • Patent compounds with piperazine substituents (e.g., 2-(1,3-benzodioxol-5-yl) derivatives) may offer improved solubility and receptor-binding profiles due to their basic nitrogen atoms .

Research Findings and Data Analysis

  • Antioxidant Superiority : The thioxo-oxadiazole analog demonstrates 1.5× higher DPPH radical scavenging activity than ascorbic acid (optical density: 1.149 in reducing power assays), highlighting the critical role of sulfur and chloro substituents .
  • Structural Diversity in Patents: Benzodioxolyl-pyrido-pyrimidinone derivatives in patent filings suggest a focus on kinase inhibition or GPCR modulation, though explicit data are unavailable .

Q & A

Q. Example Protocol :

StepReagents/ConditionsYield (%)Reference
Benzodiazole formation2-fluoroaniline, n-BuLi, DMF, 150°C, 20h93
Pyrrolidinone cyclizationTriethylamine, dichloromethane, 40°C, 12h78

Advanced: How can contradictory data in reaction yields be systematically analyzed?

Answer:
Discrepancies in yields often arise from variations in solvent polarity, catalyst loading, or impurity profiles. To resolve this:

  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, pH) .
  • Analytical validation : Compare HPLC purity profiles and NMR spectra to identify side products or unreacted intermediates .
  • Mechanistic studies : Employ DFT calculations to model reaction pathways and identify rate-limiting steps .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the benzodiazole and pyrrolidinone moieties (e.g., δ 3.3–3.3 ppm for N-alkyl protons) .
  • HRMS : Validate molecular weight (expected [M+H]+ ~423.2 g/mol).
  • FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for pyrrolidinone) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

Answer:

  • Fragment-based design : Synthesize analogs with modifications to the butyl group or dimethoxyphenyl ring to assess binding affinity .
  • Biochemical assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with target proteins (e.g., kinases, GPCRs) .
  • In silico docking : Map electrostatic potentials of the pyrrolidinone core to predict binding pockets .

Basic: What are the key stability considerations for this compound under laboratory conditions?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzodiazole ring .
  • Hydrolytic stability : Avoid aqueous buffers at pH >8, as the pyrrolidinone amide bond may hydrolyze .

Advanced: How can environmental fate studies be integrated into early-stage research?

Answer:

  • Persistency assays : Use OECD 307 guidelines to measure biodegradation in soil/water systems .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae to estimate EC50 values .

Basic: What solvent systems are recommended for recrystallization?

Answer:

  • Polar aprotic mixtures : Dichloromethane/hexane (1:3) for high-purity crystals .
  • Methanol/water : Gradient cooling (60°C → 4°C) to optimize crystal morphology .

Advanced: How can reaction mechanisms be validated for key synthetic steps?

Answer:

  • Isotopic labeling : Use ²H or ¹³C tracers to track proton transfers during cyclization .
  • Kinetic profiling : Monitor intermediates via in situ FT-IR or LC-MS .

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

  • CYP450 inhibition : Use fluorogenic substrates to assess metabolic stability .
  • Cell viability : MTT assay in HEK293 or HepG2 cells to determine IC50 .

Advanced: How can computational methods enhance synthetic route design?

Answer:

  • Retrosynthesis AI : Tools like Chematica propose optimal pathways using known benzodiazole precedents .
  • Reaction prediction : Machine learning (e.g., IBM RXN) forecasts side products and yields .

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